
N-(5-chloro-2-hydroxy-3-methylphenyl)-2-(4-methylphenyl)ethene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-hydroxy-3-methylphenyl)-2-(4-methylphenyl)ethene-1-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as CHMES, and it is a sulfonamide derivative that has been synthesized through a specific method. The purpose of
Aplicaciones Científicas De Investigación
Synthesis and Antiproliferative Applications
- Antiproliferative Agents : Sulfonamide derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. Compounds such as 3-(substituted phenyl)-N-(2-hydroxy-2-(substituted-phenyl)ethyl)-N-methylthiophene-2-sulfonamide derivatives showed promising antiproliferative activity, with certain derivatives outperforming the standard 5-fluorouracil in terms of activity against MCF-7, HeLa, A-549, and Du-145 cancer cell lines (Pawar, Pansare, & Shinde, 2018).
Antiviral and Antimicrobial Applications
- Antiviral Activity : New 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives synthesized from 4-chlorobenzoic acid have shown some degree of anti-tobacco mosaic virus activity, indicating potential for antiviral applications (Chen et al., 2010).
Biochemical and Enzymatic Studies
- Carbonic Anhydrase Inhibition : Sulfonamides are known to inhibit carbonic anhydrase, an enzyme critical for pH regulation and ion exchange in various biological processes. Studies have focused on designing sulfonamide derivatives that target specific isoforms of the enzyme, demonstrating the compound's potential in biochemical research and therapeutic applications (Ozmen Ozgun et al., 2019).
Material Science and Organic Synthesis
- Electronic Transport in Polymers : Sulfonamides have been incorporated into polymers, such as poly(azomethine sulfone)s, to study their semiconducting properties and electronic transport mechanisms. These studies are crucial for the development of novel materials for electronics and photonics (Rusu et al., 2007).
Propiedades
IUPAC Name |
N-(5-chloro-2-hydroxy-3-methylphenyl)-2-(4-methylphenyl)ethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3S/c1-11-3-5-13(6-4-11)7-8-22(20,21)18-15-10-14(17)9-12(2)16(15)19/h3-10,18-19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXAIYZIYHJJSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=C(C(=CC(=C2)Cl)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-((4-((4-ethoxybenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2658702.png)
![N-(4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)benzenesulfonamide](/img/structure/B2658703.png)
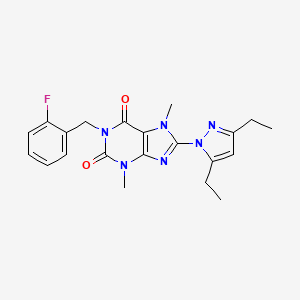
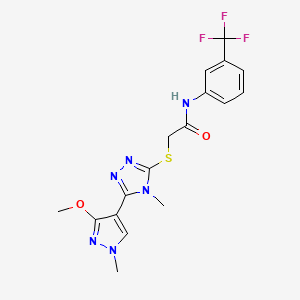


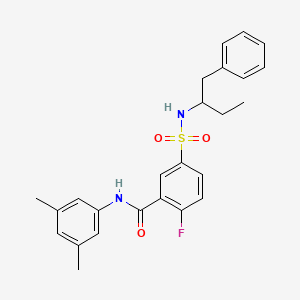
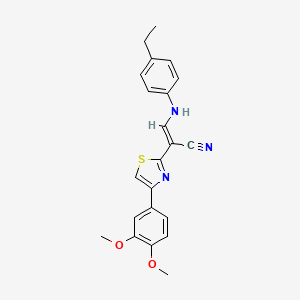

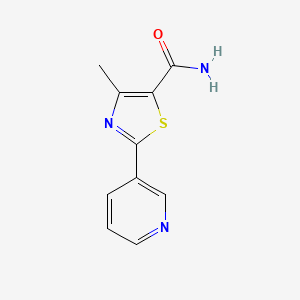

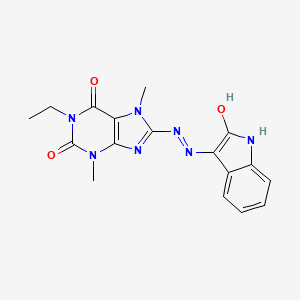
![2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]nicotinamide](/img/structure/B2658720.png)
![1-benzyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2658722.png)